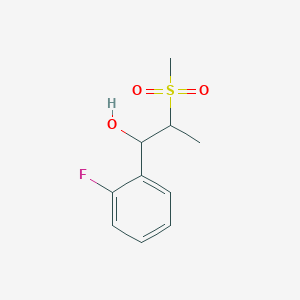

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol

説明

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol is a fluorinated propanol derivative featuring a 2-fluorophenyl group and a methylsulfonyl substituent.

特性

分子式 |

C10H13FO3S |

|---|---|

分子量 |

232.27 g/mol |

IUPAC名 |

1-(2-fluorophenyl)-2-methylsulfonylpropan-1-ol |

InChI |

InChI=1S/C10H13FO3S/c1-7(15(2,13)14)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,1-2H3 |

InChIキー |

PGOPBADCOHMZBJ-UHFFFAOYSA-N |

正規SMILES |

CC(C(C1=CC=CC=C1F)O)S(=O)(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene, methylsulfonyl chloride, and propanol.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-one or 1-(2-Fluorophenyl)-2-(methylsulfonyl)propanoic acid.

Reduction: 1-(2-Fluorophenyl)-2-(methylthio)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving sulfonyl and fluorophenyl groups.

Medicine: Potential use in drug development due to its unique structural features.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用機序

The mechanism of action of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol would depend on its specific application. Generally, compounds with sulfonyl and fluorophenyl groups can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol with structurally analogous compounds based on substituent effects, molecular properties, and inferred reactivity.

Table 1: Structural and Functional Group Comparisons

Key Observations

Substituent Position and Electronic Effects: The 2-fluorophenyl group in the target compound may induce steric hindrance and ortho-directing effects in electrophilic substitution reactions, contrasting with 4-chlorophenyl () or 2-chloro-6-fluorophenyl () analogs. The methylsulfonyl group is strongly electron-withdrawing, increasing acidity of the hydroxyl group compared to methylsulfanyl () or methylamino () derivatives. This could enhance metabolic stability, as sulfonyl groups are less prone to oxidation than thioethers .

Biological Relevance: Compounds with sulfonyl groups (e.g., lenacapavir sodium in ) are often used in pharmaceuticals for improved stability and binding affinity. The target compound’s sulfonyl group may similarly enhance interactions with biological targets.

Synthetic Considerations: Synthesis of similar compounds (e.g., 1-(4-chlorophenyl)-2-(methylamino)propan-1-ol in ) likely involves reductive amination or nucleophilic substitution. The target compound may require sulfonation or oxidation steps to introduce the methylsulfonyl group.

生物活性

1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol, a compound with potential pharmaceutical applications, has garnered attention for its biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various biological contexts.

- IUPAC Name : 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol

- Molecular Formula : C10H13FOS

- Molecular Weight : 202.27 g/mol

- CAS Number : 1960-55-0

- Structure : The compound features a fluorophenyl group and a methylsulfonyl moiety, which contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 4.36 | |

| Compound B | HCT116 | 5.00 | |

| 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol | TBD | TBD | TBD |

The biological activity of 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Preliminary data suggest that it may inhibit pathways associated with tumor growth, although detailed mechanistic studies are still required.

Study on Antimicrobial Properties

A study evaluated the antimicrobial effects of various methylsulfonyl-containing compounds, including 1-(2-Fluorophenyl)-2-(methylsulfonyl)propan-1-ol. The results indicated promising activity against gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds indicates moderate bioavailability and favorable absorption characteristics. Toxicological assessments have shown that these compounds generally exhibit low toxicity in vitro, but comprehensive in vivo studies are essential for confirming safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。